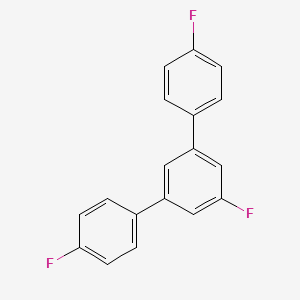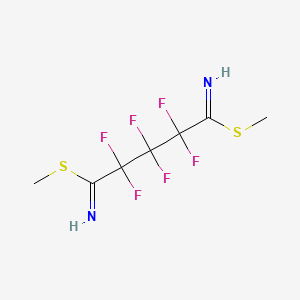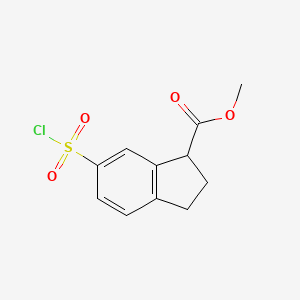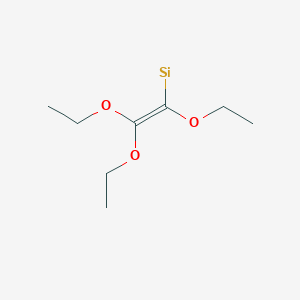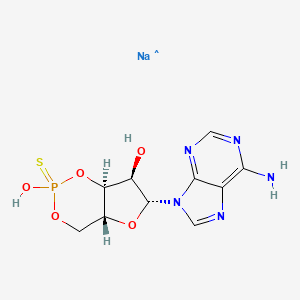![molecular formula C6H10O2 B14754144 3,8-dioxabicyclo[3.2.1]octane CAS No. 280-14-8](/img/structure/B14754144.png)
3,8-dioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dioxabicyclo[3.2.1]octane is a bicyclic organic compound characterized by its unique ring structure, which includes two oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dioxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of suitable precursors, such as 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) . This reaction typically requires strong Lewis acids like antimony pentafluoride or antimony pentachloride as initiators . Another method involves the use of thionyl chloride (SOCl2) in the presence of pyridine, which promotes skeletal rearrangement and oxygen migration within the molecule .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the pyrolysis of cellulose-containing materials, including lignocellulosic biomass . This process yields levoglucosenone, a derivative of this compound, which can be further processed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler structures or other bicyclic compounds.
Substitution: Substitution reactions, particularly those involving sulfur-containing substituents, can yield 3-sulfenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the use of SOCl2/pyridine promotes skeletal rearrangement, while Corey ylide is used in the Corey–Chaykovsky reaction to form benzannulated derivatives .
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane and benzannulated 2,8-dioxabicyclo[3.2.1]octanes .
Applications De Recherche Scientifique
3,8-Dioxabicyclo[3.2.1]octane has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,8-dioxabicyclo[3.2.1]octane involves its ability to undergo various chemical transformations, which are facilitated by its unique ring structure. The presence of oxygen atoms in the ring allows for interactions with different reagents, leading to bond cleavage, rearrangement, and substitution reactions . These reactions often involve the formation of intermediates, such as chlorosulfite and alkoxytriphenylphosphonium, which further react to yield the final products .
Comparaison Avec Des Composés Similaires
3,8-Dioxabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar ring structure but differs in the position of the oxygen atoms.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: This compound contains a double bond within the ring, which affects its reactivity and applications.
6,8-Dioxabicyclo[3.2.1]octan-7-one: This compound includes a ketone group, which introduces different chemical properties and reactivity.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one: This compound contains a nitrogen atom, making it a heterocyclic compound with distinct biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of two oxygen atoms, which confer unique reactivity and versatility in various chemical transformations.
Propriétés
Numéro CAS |
280-14-8 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
3,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-6-4-7-3-5(1)8-6/h5-6H,1-4H2 |
Clé InChI |
YWJYHOMUEWSGQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2COCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



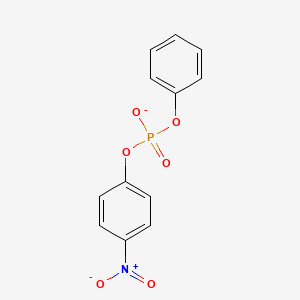
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
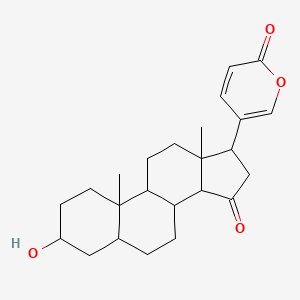
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
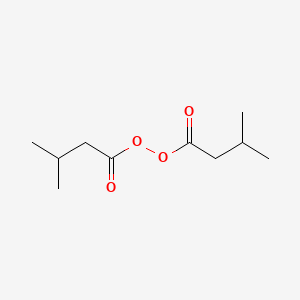
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
